molecular formula C12H11IO B175212 2-Ethoxy-1-iodonaphthalene CAS No. 104296-15-3

2-Ethoxy-1-iodonaphthalene

Cat. No.: B175212
CAS No.: 104296-15-3
M. Wt: 298.12 g/mol
InChI Key: BYLHOMBAODDWAV-UHFFFAOYSA-N
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Description

2-Ethoxy-1-iodonaphthalene is an organic compound with the molecular formula C12H11IO It is a derivative of naphthalene, where an ethoxy group is attached to the second carbon and an iodine atom is attached to the first carbon of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-1-iodonaphthalene can be synthesized through several methods. One common approach involves the iodination of 2-ethoxynaphthalene. This can be achieved by reacting 2-ethoxynaphthalene with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, and the product is purified through recrystallization or chromatography.

Another method involves the Suzuki-Miyaura coupling reaction, where 2-ethoxy-1-borononaphthalene is coupled with an iodoarene in the presence of a palladium catalyst and a base. This method is advantageous due to its high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-iodonaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The iodine atom can be reduced to form 2-ethoxynaphthalene.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of 2-ethoxy-1-aminonaphthalene, 2-ethoxy-1-thionaphthalene, or 2-ethoxy-1-alkoxynaphthalene.

    Oxidation: Formation of 2-ethoxy-1-naphthaldehyde or 2-ethoxy-1-naphthoic acid.

    Reduction: Formation of 2-ethoxynaphthalene.

Scientific Research Applications

2-Ethoxy-1-iodonaphthalene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through cross-coupling reactions.

    Biology: Investigated for its potential as a radiolabeling agent in biological assays due to the presence of iodine.

    Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 2-ethoxy-1-iodonaphthalene in chemical reactions involves the activation of the iodine atom, which serves as a leaving group in substitution reactions. The ethoxy group can participate in electron-donating interactions, stabilizing reaction intermediates. In biological systems, the iodine atom can be used for radiolabeling, allowing for the tracking and imaging of biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-6-iodonaphthalene: Similar structure but with the iodine atom at the sixth position.

    2-Methoxy-1-iodonaphthalene: Similar structure but with a methoxy group instead of an ethoxy group.

    1-Iodonaphthalene: Lacks the ethoxy group, making it less reactive in certain substitution reactions.

Uniqueness

2-Ethoxy-1-iodonaphthalene is unique due to the presence of both an ethoxy group and an iodine atom on the naphthalene ring. This combination allows for versatile reactivity in both nucleophilic substitution and oxidative processes, making it a valuable compound in synthetic chemistry and various applications.

Properties

IUPAC Name

2-ethoxy-1-iodonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11IO/c1-2-14-11-8-7-9-5-3-4-6-10(9)12(11)13/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLHOMBAODDWAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468116
Record name 2-Ethoxy-1-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104296-15-3
Record name 2-Ethoxy-1-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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